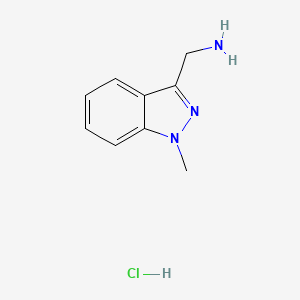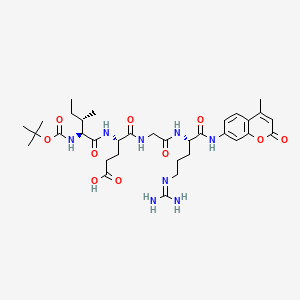
5-HYDROXY-2-(2-HYDROXYETHYL)-3H-ISOINDOL-1-ONE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-HYDROXY-2-(2-HYDROXYETHYL)-3H-ISOINDOL-1-ONE is a compound belonging to the class of isoindolones, which are known for their diverse biological activities and potential applications in various fields such as chemistry, biology, and medicine. This compound features a hydroxyethyl group and a hydroxyl group attached to an isoindolone core, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-HYDROXY-2-(2-HYDROXYETHYL)-3H-ISOINDOL-1-ONE typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of a precursor molecule containing the necessary functional groups. For example, the reaction of a hydroxyethyl-substituted aniline with a suitable carbonyl compound under acidic or basic conditions can lead to the formation of the isoindolone ring system .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
5-HYDROXY-2-(2-HYDROXYETHYL)-3H-ISOINDOL-1-ONE can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The isoindolone ring can be reduced to form dihydro derivatives.
Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as halides or amines can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce dihydroisoindolones .
Aplicaciones Científicas De Investigación
5-HYDROXY-2-(2-HYDROXYETHYL)-3H-ISOINDOL-1-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-HYDROXY-2-(2-HYDROXYETHYL)-3H-ISOINDOL-1-ONE involves its interaction with specific molecular targets and pathways. The hydroxyl and hydroxyethyl groups can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the isoindolone core can interact with enzymes and receptors, modulating their function .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Hydroxyethyl 5-hydroxy-2-(2-hydroxybenzoyl)-4-(hydroxymethyl)benzoate
- Cytidine 5’-{[hydroxy(2-hydroxyethyl)phosphonoyl]phosphate}
Uniqueness
5-HYDROXY-2-(2-HYDROXYETHYL)-3H-ISOINDOL-1-ONE is unique due to its specific functional groups and isoindolone core, which confer distinct chemical reactivity and biological activity compared to other similar compounds .
Propiedades
Número CAS |
113712-49-5 |
|---|---|
Fórmula molecular |
C10H11NO3 |
Peso molecular |
193.20 g/mol |
Nombre IUPAC |
5-hydroxy-2-(2-hydroxyethyl)-3H-isoindol-1-one |
InChI |
InChI=1S/C10H11NO3/c12-4-3-11-6-7-5-8(13)1-2-9(7)10(11)14/h1-2,5,12-13H,3-4,6H2 |
Clave InChI |
AQGRHEAQDYBOSS-UHFFFAOYSA-N |
SMILES canónico |
C1C2=C(C=CC(=C2)O)C(=O)N1CCO |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![2-methyl-4-(morpholin-4-yl)-6H-pyrimido[5,4-b][1,4]oxazin-7(8H)-one](/img/structure/B8760835.png)




